molecular formula C17H12N2O2 B7808683 1-[(4-cyanophenyl)methyl]-1H-indole-3-carboxylic acid

1-[(4-cyanophenyl)methyl]-1H-indole-3-carboxylic acid

Cat. No.: B7808683
M. Wt: 276.29 g/mol
InChI Key: FROFUUXRWOHDAG-UHFFFAOYSA-N
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Description

1-[(4-Cyanophenyl)methyl]-1H-indole-3-carboxylic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound features a cyanophenyl group attached to an indole ring, which is further substituted with a carboxylic acid group. Its unique structure makes it a valuable candidate for research and development in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-cyanophenyl)methyl]-1H-indole-3-carboxylic acid typically involves the following steps:

  • Friedel-Crafts Alkylation: The reaction begins with the alkylation of indole using 4-cyanobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Carboxylation: The resulting intermediate undergoes carboxylation using carbon dioxide (CO2) under high pressure and temperature in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods: In an industrial setting, the compound is produced using continuous flow reactors to enhance efficiency and scalability. The process involves optimizing reaction conditions to achieve high yields and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Cyanophenyl)methyl]-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium cyanide (NaCN) in an aqueous medium.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: 1-[(4-aminophenyl)methyl]-1H-indole-3-carboxylic acid.

  • Substitution: Nitrile derivatives.

Scientific Research Applications

1-[(4-Cyanophenyl)methyl]-1H-indole-3-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery for treating various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(4-cyanophenyl)methyl]-1H-indole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

1-[(4-Cyanophenyl)methyl]-1H-indole-3-carboxylic acid is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: 1-(4-cyanophenyl)guanidine, 4-cyanophenyl guanidine, 1-(4-cyanophenyl)indole.

  • Uniqueness: The presence of the carboxylic acid group in this compound distinguishes it from other similar compounds, providing additional functional groups for chemical modifications and applications.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. This information is valuable for researchers and professionals working in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-[(4-cyanophenyl)methyl]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c18-9-12-5-7-13(8-6-12)10-19-11-15(17(20)21)14-3-1-2-4-16(14)19/h1-8,11H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROFUUXRWOHDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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